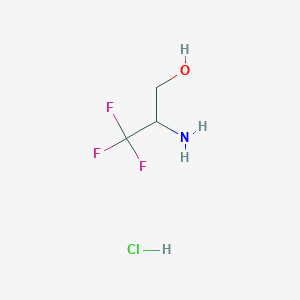

2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3,3,3-trifluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(7)1-8;/h2,8H,1,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRRLLQTXSVEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-75-2 | |

| Record name | 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic incorporation of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby transforming a promising lead compound into a viable drug candidate. Within the arsenal of fluorinated building blocks, 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride, a trifluoromethylated analog of alaninol, has emerged as a versatile and highly valuable chiral synthon. Its unique structural features—a primary alcohol, a primary amine, and a stereocenter adjacent to a trifluoromethyl group—provide a rich platform for the synthesis of complex and biologically active molecules. This guide offers a comprehensive overview of the properties, synthesis, and applications of this important intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its potential in their programs.

Physicochemical and Spectroscopic Characteristics

This compound is a white to off-white solid that is typically supplied as a racemic mixture or in its enantiomerically pure forms.[1][2] The hydrochloride salt enhances its stability and water solubility, facilitating its use in a variety of reaction conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇ClF₃NO | [1][3] |

| Molecular Weight | 165.54 g/mol | [1][3] |

| CAS Number | 121547-23-9 (racemate) | [1][3] |

| 1255946-09-8 ((S)-enantiomer) | [4] | |

| 172490-05-0 ((R)-enantiomer) | ||

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the CH₂OH group, the methine proton at the stereocenter, and the protons of the ammonium group. The coupling of the methine proton with the adjacent methylene protons and the trifluoromethyl group would provide key structural information.

-

¹³C NMR: The carbon NMR spectrum would display signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the methine carbon, and the methylene carbon.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

FT-IR: The infrared spectrum would be characterized by broad absorption bands corresponding to the O-H and N-H stretching vibrations of the alcohol and ammonium groups, respectively. C-H, C-F, and C-O stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage adjacent to the trifluoromethyl group.

Synthesis and Manufacturing

The synthesis of this compound typically originates from trifluoroalanine or its ester derivatives. A common and efficient laboratory-scale preparation involves the reduction of the corresponding amino ester.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize (S)-2-Amino-3,3,3-trifluoropropan-1-ol from (S)-Trifluoroalanine ethyl ester hydrochloride.

Materials:

-

(S)-Trifluoroalanine ethyl ester hydrochloride

-

Lithium aluminum hydride (LiAlH₄)[5]

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A solution of (S)-Trifluoroalanine ethyl ester hydrochloride in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous THF is added dropwise to the stirred solution of the amino ester, maintaining the temperature below 5°C.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the sequential slow addition of ethyl acetate, followed by water, and then a 15% aqueous solution of sodium hydroxide at 0°C.[6]

-

The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-Amino-3,3,3-trifluoropropan-1-ol.

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.

Causality behind Experimental Choices:

-

The use of an anhydrous solvent like THF is critical as LiAlH₄ reacts violently with water.[7]

-

The reaction is performed at low temperature to control the exothermicity of the reduction.

-

The specific quenching procedure (Fieser workup) is employed to safely decompose the excess LiAlH₄ and to precipitate the aluminum salts in a granular form that is easy to filter.[6]

-

Conversion to the hydrochloride salt aids in purification by crystallization and improves the long-term stability of the final product.

Applications in Drug Discovery and Development

The trifluoroalaninol scaffold is a key component in the design of various therapeutic agents, particularly protease inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. The trifluoromethyl group can act as a bioisostere for other functional groups and can form crucial interactions within the active site of an enzyme.

Case Study: A Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] The design of many DPP-4 inhibitors involves the incorporation of a chiral amino alcohol moiety that interacts with the active site of the enzyme. The use of this compound offers a unique opportunity to introduce a trifluoromethyl group into this key recognition element.

Caption: Synthetic strategy for DPP-4 inhibitor analogs.

The trifluoromethyl group in these analogs can enhance binding to the S1 pocket of DPP-4, which often contains a hydrophobic region. Furthermore, the electron-withdrawing nature of the CF₃ group can influence the pKa of the adjacent amino group, potentially optimizing its interaction with key amino acid residues in the enzyme's active site.

Potential Role in HIV Protease Inhibitors

The development of HIV protease inhibitors has been a major breakthrough in the treatment of HIV/AIDS. Many of these inhibitors are peptidomimetics that mimic the transition state of peptide bond cleavage by the viral protease. The hydroxyethylamine and related isosteres are common features in these drugs. The incorporation of a trifluoromethyl group adjacent to the hydroxyl group, as found in derivatives of 2-Amino-3,3,3-trifluoropropan-1-ol, can significantly enhance the potency and pharmacokinetic profile of these inhibitors. For example, in the context of darunavir, a potent HIV protease inhibitor, analogs incorporating a trifluoromethyl group could be synthesized to explore structure-activity relationships and potentially improve resistance profiles.[10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[11]

Hazard Identification:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups and the presence of a trifluoromethyl group make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of metabolic diseases and infectious diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists seeking to harness its potential in their drug discovery and development programs. The continued exploration of this and other fluorinated synthons will undoubtedly lead to the creation of new and improved therapeutic agents.

References

-

PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Available from: [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. Available from: [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Available from: [Link]

-

Airgas. SAFETY DATA SHEET. Available from: [Link]

-

Bentham Science. Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Available from: [Link]

-

BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167). Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Available from: [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2013/0030190 A1. Available from: [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

-

PubChem. Darunavir. Available from: [Link]

-

PubMed. (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][3][4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide. Available from: [Link]

-

University of Rochester. Workup: Aluminum Hydride Reduction. Available from: [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

-

PubMed. A simple synthesis of 3,3,3-trifluoroalanine. Available from: [Link]

- Google Patents. CN1158846A - Synthesis technology of norfluxacini hydrochloride.

- Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

Justia Patents. novel process for preparing solriamfetol hydrochloride. Available from: [Link]

- Google Patents. US20200405741A1 - Stable pharmaceutical compositions comprising trifluridine and tipiracil hydrochloride.

-

ResearchGate. Darunavir | Request PDF. Available from: [Link]

Sources

- 1. This compound | 1196154-75-2 [sigmaaldrich.com]

- 2. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

- 4. (2S)-2-AMINO-3,3,3-TRIFLUOROPROPAN-1-OL HYDROCHLORIDE(1255946-09-8) 1H NMR [m.chemicalbook.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Workup [chem.rochester.edu]

- 7. byjus.com [byjus.com]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride

Abstract

(R)-2-Amino-3,3,3-trifluoropropan-1-ol, also known as (R)-trifluoroalaninol, is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for obtaining (R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride, focusing on asymmetric methods that ensure high enantiomeric purity. The discussion delves into the mechanistic underpinnings of key transformations, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of (R)-Trifluoroalaninol

The strategic introduction of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The trifluoromethyl group (CF3), in particular, imparts unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. (R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride serves as a crucial chiral precursor for the synthesis of various biologically active compounds. Its vicinal amino alcohol motif, combined with the stereochemically defined trifluoromethylated carbon center, makes it a valuable synthon for creating complex molecular architectures with tailored biological functions.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing (R)-2-Amino-3,3,3-trifluoropropan-1-ol lies in the stereoselective construction of the chiral center bearing the amino group. Several strategies have been developed to address this, primarily revolving around the asymmetric reduction of a prochiral ketone or the use of chiral starting materials. This guide will focus on two prominent and effective approaches:

-

Diastereoselective Reduction of α-Amino Trifluoromethyl Ketones: This is a widely employed method that involves the reduction of an α-aminoalkyl trifluoromethyl ketone. The stereochemical outcome is controlled by the inherent stereochemistry of the starting α-amino acid derivative.

-

Nucleophilic Trifluoromethylation of α-Amino Aldehydes: This approach utilizes the Ruppert-Prakash reagent (TMS-CF3) for the nucleophilic addition of a trifluoromethyl group to a chiral α-amino aldehyde.

Route 1: Diastereoselective Reduction of α-Amino Trifluoromethyl Ketones

This synthetic pathway leverages the readily available pool of chiral α-amino acids to establish the desired stereochemistry. The general strategy involves the conversion of a protected α-amino acid into the corresponding α-amino trifluoromethyl ketone, followed by a diastereoselective reduction of the ketone to the desired alcohol.

Synthesis of the Key Intermediate: α-Amino Trifluoromethyl Ketone

A common method for preparing α-aminoalkyl trifluoromethyl ketones is the Dakin-West reaction.[1] In this multi-step process, an α-amino acid derivative is treated with trifluoroacetic anhydride (TFAA).[1]

Experimental Protocol: Synthesis of N-Protected-(R)-1-amino-3,3,3-trifluoropropan-2-one

-

Step 1: Protection of the Amino Acid: The starting material, (R)-alanine, is first protected to prevent side reactions at the amino group. A common protecting group is the benzyloxycarbonyl (Cbz) group.

-

Step 2: Activation and Reaction with TFAA: The Cbz-protected (R)-alanine is activated, typically by forming a mixed anhydride, and then reacted with trifluoroacetic anhydride. This sequence leads to the formation of the desired α-amino trifluoromethyl ketone.

Diastereoselective Ketone Reduction

The stereochemical outcome of the reduction of the α-amino trifluoromethyl ketone is crucial for obtaining the desired (R)-trifluoroalaninol. The choice of reducing agent and reaction conditions plays a pivotal role in achieving high diastereoselectivity. Sodium borohydride (NaBH4) is often a suitable reagent for this transformation, favoring the formation of the syn-isomer.[1]

Experimental Protocol: Reduction to (R)-N-Cbz-2-amino-3,3,3-trifluoropropan-1-ol

-

The N-Cbz-(R)-1-amino-3,3,3-trifluoropropan-2-one is dissolved in a suitable solvent, such as methanol or ethanol, and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Deprotection and Salt Formation

The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

-

The N-Cbz protected amino alcohol is deprotected via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

-

After removal of the catalyst, the resulting free amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the (R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Summary for Route 1:

| Step | Key Reagents | Typical Yield | Key Considerations |

| Protection | (R)-Alanine, Cbz-Cl | >95% | Standard protection protocol. |

| Ketone Formation | Cbz-(R)-Alanine, TFAA | 60-70% | Anhydrous conditions are critical. |

| Reduction | NaBH4 | 80-90% | Diastereoselectivity is key. |

| Deprotection & Salt Formation | H2, Pd/C; HCl | >90% | Complete removal of the catalyst is important. |

Workflow Diagram for Route 1:

Caption: Synthetic workflow for Route 1.

Route 2: Nucleophilic Trifluoromethylation of α-Amino Aldehydes

This alternative strategy involves the addition of a trifluoromethyl nucleophile to a chiral α-amino aldehyde. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF3), is the most common source of the trifluoromethyl anion.[1][2]

Preparation of the Chiral α-Amino Aldehyde

The synthesis begins with a protected α-amino acid, which is reduced to the corresponding α-amino alcohol and then carefully oxidized to the aldehyde.

Experimental Protocol: Synthesis of N-Protected-(R)-alaninal

-

Reduction of the Carboxylic Acid: N-protected (R)-alanine is reduced to the corresponding alcohol, N-protected (R)-alaninol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or borane dimethyl sulfide complex.

-

Oxidation to the Aldehyde: The N-protected (R)-alaninol is then oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol to avoid over-oxidation to the carboxylic acid.

Nucleophilic Trifluoromethylation

The key step in this route is the stereoselective addition of the trifluoromethyl group to the chiral aldehyde.

Experimental Protocol: Trifluoromethylation of N-Protected-(R)-alaninal

-

The N-protected (R)-alaninal is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

The Ruppert-Prakash reagent (TMS-CF3) is added, followed by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.[1]

-

The reaction is typically run at low temperatures to enhance diastereoselectivity.

-

After the reaction is complete, the intermediate silyl ether is hydrolyzed during aqueous workup to yield the desired trifluoromethylated alcohol.

Deprotection and Salt Formation

The final steps are identical to Route 1, involving deprotection of the amino group and formation of the hydrochloride salt.

Data Summary for Route 2:

| Step | Key Reagents | Typical Yield | Key Considerations |

| Aldehyde Formation | N-Protected (R)-alanine, Reducing agent, Oxidizing agent | 70-85% (two steps) | Over-oxidation must be avoided. |

| Trifluoromethylation | TMS-CF3, Fluoride catalyst | 75-90% | Anhydrous conditions are crucial. |

| Deprotection & Salt Formation | H2, Pd/C; HCl | >90% | Standard procedure. |

Workflow Diagram for Route 2:

Caption: Synthetic workflow for Route 2.

Causality and Experimental Choices

-

Choice of Protecting Group: The selection of the amine protecting group is critical. It must be stable to the reaction conditions of the subsequent steps but readily cleavable under mild conditions in the final step. The Cbz group is a common choice due to its stability and ease of removal by hydrogenolysis.

-

Stereocontrol in Reduction: In Route 1, the diastereoselectivity of the ketone reduction is governed by Felkin-Anh or related models, where the incoming hydride attacks from the less sterically hindered face. The choice of a bulky or chelating reducing agent can influence the stereochemical outcome.

-

Anhydrous Conditions: Reactions involving organometallic reagents like TMS-CF3 and strong reducing agents like LiAlH4 require strictly anhydrous conditions to prevent quenching of the reagents and undesirable side reactions.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating through rigorous in-process controls and final product characterization.

-

Chromatographic Monitoring: TLC and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of each reaction, ensuring complete conversion of the starting material before proceeding to the next step.

-

Spectroscopic Analysis: The structure and purity of intermediates and the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

-

Chiral Analysis: The enantiomeric purity of the final product is determined using chiral HPLC or chiral gas chromatography (GC) to ensure the desired stereoisomer is obtained with high enantiomeric excess (ee).

Conclusion

The synthesis of (R)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a well-established process with multiple viable routes. The choice between the diastereoselective reduction of an α-amino trifluoromethyl ketone and the nucleophilic trifluoromethylation of an α-amino aldehyde will depend on the specific resources and expertise available in the laboratory. Both methods, when executed with care and precision, can provide the target compound in high yield and excellent enantiomeric purity, making this valuable chiral building block accessible for further applications in drug discovery and development.

References

- Fustero, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 132(10), 763-784.

- Soloshonok, V. A., & Han, J. (2008). Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine. The Journal of Organic Chemistry, 73(22), 9032–9035.

- Eltsov, O. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7041.

- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141.

- Bedini, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- Lee, H., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(21), 6040-6043.

- Wang, F., et al. (2021). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Letters, 23(15), 5894–5899.

- Chaume, G., et al. (2013).

- Li, H., et al. (2014). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives.

- Zhang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(4), 935-942.

- Piras, M., et al. (2017). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Organic & Biomolecular Chemistry, 15(31), 6589–6593.

- Tyagi, V., et al. (2019). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.

-

Organic Syntheses. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

- Gajda, A., et al. (2021).

-

National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. PubChem Compound Database. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling drugs of 2009. Bioorganic & Medicinal Chemistry, 19(21), 6157–6187.

- Neochoritis, C. G., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 24(22), 4209.

Sources

A Technical Guide to (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Foreword for the Research Professional: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. Within this paradigm, chiral trifluoromethylated building blocks are of paramount importance. This guide provides an in-depth examination of (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride (CAS Number: 1255946-09-8), a versatile and highly valuable synthon for the development of novel therapeutics. We will delve into its chemical identity, stereocontrolled synthesis, comprehensive analytical characterization, and its pivotal role in the creation of innovative drug molecules, supported by field-proven insights and detailed protocols.

Compound Identity and Physicochemical Properties

(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride, also known as (S)-3,3,3-trifluoroalaninol hydrochloride, is a crystalline solid that serves as a key chiral precursor in organic synthesis. The presence of a trifluoromethyl group and a chiral amino alcohol moiety makes it a particularly attractive building block for introducing stereospecificity and favorable pharmacokinetic properties into target molecules.

| Property | Value | Source(s) |

| CAS Number | 1255946-09-8 | [1][2] |

| Molecular Formula | C3H7ClF3NO | |

| Molecular Weight | 165.54 g/mol | |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere |

The Strategic Advantage of Trifluoromethylated Amino Alcohols in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group can dramatically alter the properties of a bioactive molecule. The CF3 group is highly electronegative and lipophilic, which can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[3] When this group is incorporated into a chiral amino alcohol scaffold, it provides a powerful tool for creating stereochemically defined drug candidates with improved potency and pharmacokinetic profiles. Chiral β-amino alcohols are well-established as valuable intermediates and organocatalysts in a wide array of asymmetric syntheses.[3] The trifluoromethylated analogues, such as the title compound, have been shown to enhance stereoselectivity in various chemical transformations.[3]

Asymmetric Synthesis and Purification: A Field-Proven Protocol

The enantioselective synthesis of (S)-2-Amino-3,3,3-trifluoropropan-1-ol is critical to its utility. A robust and well-documented method involves the diastereoselective reduction of a chiral oxazolidine derived from (S)-trifluoroalanine, followed by hydrogenolysis and salt formation. This approach ensures high stereochemical purity of the final product.

Rationale Behind the Synthetic Strategy

The chosen synthetic pathway leverages a chiral auxiliary to direct the stereochemical outcome of the reduction step. The formation of a rigid cyclic intermediate, the oxazolidine, allows for facial control during the hydride reduction of the ester functionality. Subsequent removal of the chiral auxiliary via hydrogenolysis is a clean and efficient process, yielding the desired amino alcohol. Conversion to the hydrochloride salt enhances the compound's stability and handling characteristics.

Experimental Protocol

Step 1: Synthesis of the Chiral Oxazolidine Precursor

This initial step involves the condensation of an (S)-trifluoroalanine derivative with a chiral aldehyde to form the key oxazolidine intermediate.

Step 2: Diastereoselective Reduction of the Oxazolidine

The chiral oxazolidine is then reduced to the corresponding amino diol. This protocol is adapted from a similar synthesis of the (R)-enantiomer.[1]

-

To a solution of the chiral oxazolidine (1.0 g, 3.45 mmol) in anhydrous diethyl ether (50 mL) at 0°C, carefully add lithium aluminum hydride (LiAlH4) (524 mg, 13.8 mmol, 4 equivalents).[1]

-

Stir the reaction mixture under an argon atmosphere at room temperature for 18 hours.[1]

-

Quench the reaction by the successive addition of water (0.6 mL), 15% (w/v) aqueous sodium hydroxide (0.6 mL), and water (1.8 mL).[1]

-

Filter the resulting white precipitate through a pad of celite and wash thoroughly with diethyl ether.[1]

-

Dry the combined filtrate over magnesium sulfate, concentrate under reduced pressure, and purify by flash chromatography to yield the pure (S)-aminodiol intermediate.[1]

Step 3: Hydrogenolysis and Hydrochloride Salt Formation

The final step involves the removal of the chiral auxiliary and the formation of the target hydrochloride salt.[1]

-

To a solution of the purified (S)-aminodiol (400 mg, 1.6 mmol) in methanol (4 mL), add palladium hydroxide on carbon (20% w/w, 63 mg, 5 mol%).[1]

-

Add a 3N solution of hydrochloric acid (2.4 mL).[1]

-

Place the mixture in an autoclave under a hydrogen atmosphere (5.5 bar) and stir vigorously for 48 hours.[1]

-

Filter the suspension to remove the catalyst and evaporate the filtrate to dryness under reduced pressure.[1]

-

Wash the resulting solid with diethyl ether (3 x 3 mL) to remove any byproducts and dry under vacuum to yield pure (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride.[1]

Caption: Asymmetric synthesis of (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aminomethyl (CH2), methine (CH), and hydroxyl/amine protons. Chemical shifts and coupling constants will be indicative of the structure.[4][5][6][7] |

| ¹³C NMR | Resonances for the trifluoromethyl carbon (quartet due to C-F coupling), the methine carbon, and the aminomethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |

| IR Spectroscopy | Characteristic absorptions for O-H, N-H, and C-F bonds. |

| Chiral HPLC/SFC | Determination of enantiomeric excess. |

Applications in Drug Development: A Focus on DPP-4 Inhibitors

(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride and its derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. One of the most significant areas of application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[8][9][10][]

Mechanism of Action and Rationale for Use

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[] The chiral amino alcohol moiety of molecules derived from the title compound can form key interactions with the active site of the DPP-4 enzyme. The trifluoromethyl group often provides additional beneficial interactions and improves the overall drug-like properties of the inhibitor.[8]

Role as a Chiral Precursor in Synthesis

The stereochemistry of DPP-4 inhibitors is crucial for their efficacy and selectivity. The use of enantiomerically pure starting materials like (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride allows for the stereocontrolled synthesis of these complex molecules, avoiding the need for costly and often inefficient chiral separations at later stages of the synthesis. For instance, the core structure of many DPP-4 inhibitors features a chiral amine, which can be derived from this building block.

Caption: Role in the development of DPP-4 inhibitors for type 2 diabetes.

Safety and Handling

(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a chemical that should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

(S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a highly valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group and chiral amino alcohol functionality provide a unique combination of properties that are highly sought after in modern drug design. The stereocontrolled synthesis and well-defined analytical profile of this compound make it a reliable and essential tool for researchers and scientists in the field of drug development.

References

-

Chaume, G., Van Severen, M.-C., Marinkovic, S., & Brigaud, T. (2006). Straightforward synthesis of enantiopure (R)- and (S)-trifluoroalaninol. Organic Letters, 8(26), 6123–6126. Available at: [Link]

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6694. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- Belokon, Y. N., et al. (2001). A facile stereocontrolled synthesis of anti-alpha-(trifluoromethyl)-beta-amino alcohols. Tetrahedron: Asymmetry, 12(1), 15-17.

-

Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][3][4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-27.

-

ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

- González-Granda, S., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

-

ResearchGate. (n.d.). Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Retrieved from [Link]

-

PubMed. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction of Acetophenone by Lyophilized D. Carota Cells. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3,3,3-trifluoropropene-1.

-

PubMed. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][3][4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. Retrieved from [Link]

-

Chemwhat. (n.d.). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-amino-3,3,3-trifluoro-1-propanol hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 2-amino-3,3,3-trifluoro-1-propanol hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] Fluorinated amino acids and their derivatives, such as 2-amino-3,3,3-trifluoro-1-propanol hydrochloride, are valuable building blocks in this endeavor.[2][3] As a chiral amino alcohol, this compound provides a versatile scaffold for synthesizing complex molecular architectures.[3][4] However, its trifluoromethyl group and amino functionality necessitate a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research and drug development setting. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound.

Chemical and Physical Identity

2-amino-3,3,3-trifluoro-1-propanol hydrochloride is a solid, chiral compound valued as an intermediate in organic synthesis.[4][5] Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Source(s) |

| CAS Number | 1196154-75-2 | |

| Molecular Formula | C₃H₆F₃NO · HCl | [5][6] |

| Molecular Weight | 165.54 g/mol | |

| Synonyms | 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Hazard Identification and Toxicology

This compound is classified as hazardous. The primary hazards are related to ingestion, skin and eye contact, and respiratory irritation.

GHS Classification

| Hazard Class | GHS Code | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302 | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315 | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | Warning | GHS07 (Exclamation Mark) |

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Profile

While specific toxicological data for this exact compound is limited, the hazard classification points to significant risks upon exposure. The trifluoromethyl group can influence reactivity and biological interactions. Fluorinated compounds, in general, can pose unique hazards; for example, combustion may produce highly toxic hydrogen fluoride gas.[7]

-

Acute Effects: Ingestion can be harmful. Direct contact will likely cause irritation or burns to the skin and serious irritation to the eyes.[8][9] Inhalation of the dust can lead to respiratory tract irritation.

-

Chronic Effects: Long-term exposure to respiratory irritants may lead to more severe airway conditions.[7]

Laboratory Handling and Storage

A proactive approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[10] A certified chemical fume hood is required to minimize inhalation exposure, especially when handling the powder or creating solutions.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][11]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene). Glove suitability and durability depend on the frequency and duration of contact.[7][10]

-

Lab Coat/Clothing: A standard lab coat should be worn. For larger quantities or where significant exposure is possible, wear impervious clothing to prevent skin contact.[10]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for particulates and organic vapors.[8][9]

Caption: General laboratory workflow for handling the compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[10]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][10]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.[10][12] Seek medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[9][10]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][10] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Caption: Decision tree for first-aid response to exposure.

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[7][8]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Accidental Release

-

Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Use the personal protective equipment outlined in Section 3.2.[10]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[10]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place it in a suitable, closed container for disposal.[10]

Disposal Considerations

All waste must be handled as hazardous and disposed of in accordance with local, state, and federal regulations.[7]

-

Product: Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not allow it to enter sewer systems.[10]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[7][10]

References

-

Alfa Aesar. (2021). 3-Amino-1-propanol Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. PubChem Compound Summary. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Myronovskyi, M., et al. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

-

ChemWhat. (n.d.). What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride? Retrieved from [Link]

-

MDPI. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

National Center for Biotechnology Information. (2019). Amino Acids in the Development of Prodrugs. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Poisoning with 1-propanol and 2-propanol. Klinicka Farmakologie a Farmacie. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. Journal of Toxicology. Retrieved from [Link]

-

Honeywell. (n.d.). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. (R)-2-Amino-3,3,3-trifluoro-1-propanol | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride: A Technical Guide

Introduction

2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, rigorous structural characterization of this compound is paramount for its application in research and development. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the anticipated spectral data but also elucidating the underlying principles of spectral interpretation and providing detailed methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The hydrochloride salt form and the presence of the trifluoromethyl group introduce distinct features in the spectra.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous fluorinated and amino alcohol compounds. The choice of a polar protic solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is crucial for dissolving the hydrochloride salt.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 3.8 - 4.1 | m | - |

| H-2 | 4.2 - 4.5 | m | - |

| -OH | Solvent dependent, broad | s | - |

| -NH₃⁺ | Solvent dependent, broad | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | 60 - 65 | t | ³J(C-F) ≈ 2-4 Hz |

| C-2 | 55 - 60 | q | ²J(C-F) ≈ 25-35 Hz |

| C-3 | 123 - 128 | q | ¹J(C-F) ≈ 270-290 Hz |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | -75 to -80 | d | ³J(F-H) ≈ 7-9 Hz |

Interpretation of NMR Spectra

-

¹H NMR: The protons on C-1 (the -CH₂OH group) are diastereotopic and will appear as a multiplet. The proton on C-2 (the chiral center) will also be a multiplet due to coupling with the C-1 protons and the trifluoromethyl group. The protons of the alcohol (-OH) and the ammonium (-NH₃⁺) groups are exchangeable with deuterated solvents and will likely appear as broad singlets or may not be observed at all.

-

¹³C NMR: The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the chemical shifts of the adjacent carbons. C-3 will appear as a quartet due to one-bond coupling with the three fluorine atoms, with a large coupling constant. C-2 will also be a quartet due to two-bond coupling to the fluorines. C-1 will exhibit a triplet due to three-bond coupling.

-

¹⁹F NMR: The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal. This signal will be split into a doublet due to three-bond coupling with the proton on C-2. The chemical shift is expected in the typical range for trifluoromethyl groups.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for FT-IR spectroscopic analysis.

Methodology Details:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Perform any necessary baseline and atmospheric (H₂O, CO₂) corrections. Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both "soft" ionization techniques like Electrospray Ionization (ESI) and "hard" ionization techniques like Electron Impact (EI) can be used.

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Ionization Method |

| 130.047 | [M+H]⁺ | ESI+ |

| 152.029 | [M+Na]⁺ | ESI+ |

Table 6: Predicted Mass Spectrometry Fragmentation Data (EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 129 | [C₃H₆F₃NO]⁺˙ | - |

| 112 | [C₃H₃F₃N]⁺˙ | -OH |

| 99 | [C₂H₃F₃]⁺˙ | -CH₂OH, -NH₂ |

| 69 | [CF₃]⁺ | -C₂H₆NO |

Interpretation of Mass Spectra

-

Electrospray Ionization (ESI): This soft ionization technique is expected to yield the protonated molecule [M+H]⁺ as the base peak, where M is the free base (2-Amino-3,3,3-trifluoropropan-1-ol). The molecular weight of the free base is 129.08 g/mol . [1]The protonated molecule would have an m/z of approximately 130.047. Sodium adducts [M+Na]⁺ at m/z 152.029 may also be observed.

-

Electron Impact (EI): This high-energy ionization method will likely lead to fragmentation. The molecular ion peak [M]⁺˙ at m/z 129 may be weak or absent. Common fragmentation pathways for amino alcohols include the loss of a hydroxyl radical (-OH) and cleavage adjacent to the amino group. The strong electron-withdrawing nature of the trifluoromethyl group will also influence fragmentation, with the loss of a trifluoromethyl radical (·CF₃) or the formation of the [CF₃]⁺ cation (m/z 69) being likely.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry analysis.

Methodology Details (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Methodology Details (EI):

-

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a solution in a volatile solvent.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide has outlined the predicted spectral data and provided detailed interpretations and experimental protocols. The predicted data serves as a benchmark for researchers working with this compound, facilitating the confirmation of its structure and purity. The methodologies described represent best practices for acquiring high-quality spectroscopic data for this class of fluorinated amino alcohol hydrochlorides.

References

-

PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). (S)-(-)-1-AMINO-3,3,3-TRIFLUORO-2-PROPANOL - Optional[19F NMR] - Chemical Shifts. Retrieved January 4, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

Sources

Solubility Profile of 2-Amino-3,3,3-trifluoropropan-1-OL Hydrochloride in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride, a fluorinated amino alcohol of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical interactions, including polarity, hydrogen bonding, and the unique influence of trifluorination. We present a detailed, field-proven experimental protocol for the precise determination of its solubility via the isothermal equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to enable effective reaction design, purification, and formulation development.

Introduction and Physicochemical Overview

This compound (CAS No: 1196154-75-2) is a chiral building block whose utility in medicinal chemistry and materials science is growing.[1] Understanding its solubility is a critical first step in its application, directly impacting reaction kinetics, process scale-up, purification strategies, and the development of stable formulations.

The molecule's structure is key to its behavior. As a hydrochloride salt, it is fundamentally an ionic compound.[2] It possesses a primary amine (-NH₂) and a primary alcohol (-OH) functional group, both of which are potent hydrogen bond donors and acceptors.[3] The presence of a terminal trifluoromethyl (-CF₃) group introduces a region of high electronegativity and unique steric and electronic effects that differentiate it from its non-fluorinated analogs.[4]

Key Molecular Features:

-

Ionic Character: Exists as an ammonium chloride salt, predisposing it to solubility in polar solvents.

-

Hydrogen Bonding: Capable of extensive hydrogen bonding via its -NH₃⁺ and -OH groups.[3]

-

Fluorination: The -CF₃ group impacts molecular polarity and can reduce van der Waals interactions, a phenomenon that can lead to both hydrophobic and lipophobic characteristics.[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[5] This principle is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's intermolecular forces.

dot graph TD subgraph "Solubility Prediction Framework" A["Solute: 2-Amino-3,3,3-trifluoropropan-1-OL HCl"] -- "Ionic SaltH-Bond Donor/Acceptor" --> B{Interaction Potential};

end caption: Logical flow for predicting solubility based on intermolecular forces.

High Solubility in Polar Protic Solvents

Polar protic solvents like water, methanol, and ethanol are predicted to be excellent solvents for this compound.[2] The reasoning is twofold:

-

Strong Ion-Dipole Interactions: The high dipole moment of these solvents allows for effective solvation of the ammonium and chloride ions, breaking down the crystal lattice.[6]

-

Hydrogen Bonding Network: These solvents are both hydrogen bond donors and acceptors, forming a robust network of interactions with the solute's -OH and -NH₃⁺ groups, further stabilizing it in solution.[3][7]

Moderate to Low Solubility in Polar Aprotic Solvents

Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone possess high dipole moments but lack a hydrogen-donating group. While they can solvate the ions through dipole-dipole interactions, their inability to donate hydrogen bonds to the chloride anion and the oxygen of the hydroxyl group makes the overall solvation less energetically favorable compared to protic solvents. Therefore, moderate to low solubility is anticipated.

Negligible Solubility in Nonpolar Solvents

Nonpolar solvents like hexane, toluene, and diethyl ether are incapable of overcoming the strong ionic and hydrogen bonding forces that hold the solute's crystal lattice together.[2][5] The weak London dispersion forces offered by these solvents are insufficient for effective solvation, leading to a prediction of very low to negligible solubility.[3]

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal equilibrium method is the gold standard for determining the solubility of a solid in a liquid, ensuring that the measurement reflects a true thermodynamic equilibrium.[2]

Objective

To determine the equilibrium solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25°C).

Materials & Equipment

-

Solute: this compound (>99% purity)

-

Solvents: Analytical grade solvents (e.g., Methanol, Ethanol, Water, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Equipment:

-

Thermostatic shaker or orbital incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (0.22 µm, solvent-compatible)

-

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions: To a series of sealed vials, add a known volume (e.g., 2.0 mL) of each test solvent. Add an excess amount of the solute to each vial, ensuring a visible amount of undissolved solid remains. This excess is crucial to guarantee that equilibrium with the solid phase is achieved.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.[2]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any microscopic particulates.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of a pre-validated HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Data Analysis: Calculate the concentration of the solute in the original saturated solution using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.

Data Summary and Interpretation

While specific experimental data is not publicly available, the results from the described protocol would be summarized as follows. The table below is a template for reporting experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility | Solubility (mg/mL) (Experimental) |

| Water | Polar Protic | 25.0 | High | To be determined |

| Methanol | Polar Protic | 25.0 | High | To be determined |

| Ethanol | Polar Protic | 25.0 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | Moderate | To be determined |

| Acetone | Polar Aprotic | 25.0 | Low | To be determined |

| Acetonitrile | Polar Aprotic | 25.0 | Low | To be determined |

| Dichloromethane (DCM) | Nonpolar | 25.0 | Very Low / Insoluble | To be determined |

| Toluene | Nonpolar | 25.0 | Very Low / Insoluble | To be determined |

| Hexane | Nonpolar | 25.0 | Very Low / Insoluble | To be determined |

Conclusion

This compound is predicted to exhibit a solubility profile dominated by its ionic, salt-like character. It is expected to be highly soluble in polar protic solvents, moderately to poorly soluble in polar aprotic solvents, and effectively insoluble in nonpolar solvents. The principles of intermolecular forces—specifically ion-dipole interactions and hydrogen bonding—provide a robust framework for these predictions. For any critical application in research or development, these predictions must be confirmed through rigorous experimental measurement. The isothermal equilibrium method detailed herein provides a reliable, self-validating system for generating the precise, quantitative data required for informed scientific decision-making.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- Sigma-Aldrich. (n.d.). This compound.

- Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY.

- ACS Publications. (2025, March 20). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions.

- Benchchem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?.

- Khan Academy. (n.d.). Solvent properties of water.

- ChemicalBook. (n.d.). (2r)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride.

- AChemBlock. (n.d.). This compound 95%.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry Stack Exchange. (2021, March 20). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. This compound 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. reddit.com [reddit.com]

- 7. Khan Academy [khanacademy.org]

The Strategic Acquisition and Application of Enantiopure 2-Amino-3,3,3-trifluoropropan-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract

Enantiopure 2-amino-3,3,3-trifluoropropan-1-ol, a fluorinated amino alcohol, represents a pivotal chiral building block in modern medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, chiral purification, and analytical characterization of this valuable synthon. Furthermore, it delves into its critical applications in the development of therapeutics, particularly in the domains of antiviral agents and enzyme inhibitors. This document is designed to serve as a practical resource, bridging the gap between theoretical knowledge and actionable laboratory protocols.

Introduction: The Significance of Fluorinated Chiral Building Blocks

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacological properties. The trifluoromethyl group, in particular, can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding to target proteins. When combined with a chiral amino alcohol scaffold, as in 2-amino-3,3,3-trifluoropropan-1-ol, these benefits are integrated into a versatile building block for the synthesis of complex, stereochemically defined drug candidates. The individual enantiomers of this compound can exhibit vastly different biological activities and toxicological profiles, making access to enantiopure forms essential for the development of safe and effective pharmaceuticals.

Commercial Availability: Sourcing the Starting Material

While the direct commercial availability of enantiopure 2-amino-3,3,3-trifluoropropan-1-ol can be limited, the racemic form, typically as the hydrochloride salt, is readily accessible from several chemical suppliers. This serves as a practical starting point for in-house chiral resolution.

Table 1: Commercial Availability of 2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (Racemic)

| Supplier | Product Name | CAS Number | Typical Purity |

| Sigma-Aldrich | This compound | 1196154-75-2 | 95% |

| AChemBlock | This compound | 1196154-75-2 | 95% |

It is crucial to note the CAS numbers for the specific enantiomers for targeted literature and supplier searches:

-

(2S)-2-amino-3,3,3-trifluoropropan-1-ol: 561323-79-3[1]

-

(2S)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride: 1255946-09-8

Synthesis and Chiral Resolution Strategies

For laboratories requiring enantiopure 2-amino-3,3,3-trifluoropropan-1-ol, several robust strategies can be employed, ranging from enantioselective synthesis to the resolution of the commercially available racemate.

Enantioselective Synthesis

A forward-thinking approach is the direct synthesis of a single enantiomer, bypassing the need for resolution. One plausible route involves the stereoselective reduction of a chiral precursor.

This protocol is based on well-established methods for the asymmetric synthesis of fluorinated amino compounds.[2]

Diagram 1: Enantioselective Synthesis Workflow

Caption: Workflow for enantioselective synthesis.

Step-by-Step Methodology:

-